

Spectroscopic Profile of 2,4-Dichlorocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichlorocinnamic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dichlorocinnamic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Molecular Structure and Properties

2,4-Dichlorocinnamic acid is a derivative of cinnamic acid with two chlorine atoms substituted on the phenyl ring. The structure and basic properties are fundamental for the interpretation of its spectroscopic data.

Property	Value
Chemical Formula	C ₉ H ₆ Cl ₂ O ₂ [1][2]
Molecular Weight	217.05 g/mol [1][2]
IUPAC Name	(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1]
CAS Number	20595-45-3 (for the (Z)-isomer)[2]

Spectroscopic Data

The following tables summarize the anticipated quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2,4-Dichlorocinnamic acid**. These values are based on the analysis of related cinnamic acid derivatives and spectral prediction tools, as direct experimental data is not readily available in a complete, published format.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons. The large coupling constant (J) for the vinyl protons is characteristic of the trans configuration.

Table 1: Predicted ^1H NMR Data for **2,4-Dichlorocinnamic acid**

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	Carboxylic acid (-COOH)
~7.95	Doublet	1H	Vinyl proton (-CH=)
~7.70	Doublet	1H	Aromatic proton
~7.50	Doublet of doublets	1H	Aromatic proton
~7.35	Doublet	1H	Aromatic proton
~6.50	Doublet	1H	Vinyl proton (=CH-)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

Table 2: Predicted ^{13}C NMR Data for **2,4-Dichlorocinnamic acid**

Chemical Shift (δ) / ppm	Assignment
~167	Carboxylic acid carbon (C=O)
~141	Vinyl carbon (-CH=)
~136	Aromatic carbon (C-Cl)
~135	Aromatic carbon (C-Cl)
~132	Aromatic carbon (ipso)
~130	Aromatic carbon (CH)
~129	Aromatic carbon (CH)
~128	Aromatic carbon (CH)
~122	Vinyl carbon (=CH-)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **2,4-Dichlorocinnamic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Carboxylic acid)
~1630	Medium	C=C stretch (Vinyl)
~1580, ~1470	Medium-Weak	C=C stretch (Aromatic)
~1250	Medium	C-O stretch (Carboxylic acid)
~820	Strong	C-H bend (Aromatic, out-of-plane)
~770	Strong	C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for **2,4-Dichlorocinnamic acid**

m/z	Relative Intensity (%)	Assignment
216/218/220	High	[M] ⁺ (Molecular ion with ³⁵ Cl and ³⁷ Cl isotopes)
199/201/203	Medium	[M-OH] ⁺
171/173/175	Medium	[M-COOH] ⁺
136/138	Low	[C ₇ H ₄ Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,4-Dichlorocinnamic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A 300 MHz or higher field NMR spectrometer is used.
- ¹H NMR Acquisition:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Spectral width: -2 to 14 ppm

- ¹³C NMR Acquisition:
 - Number of scans: 1024-4096
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm
- Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Spectral range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16-32
- Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

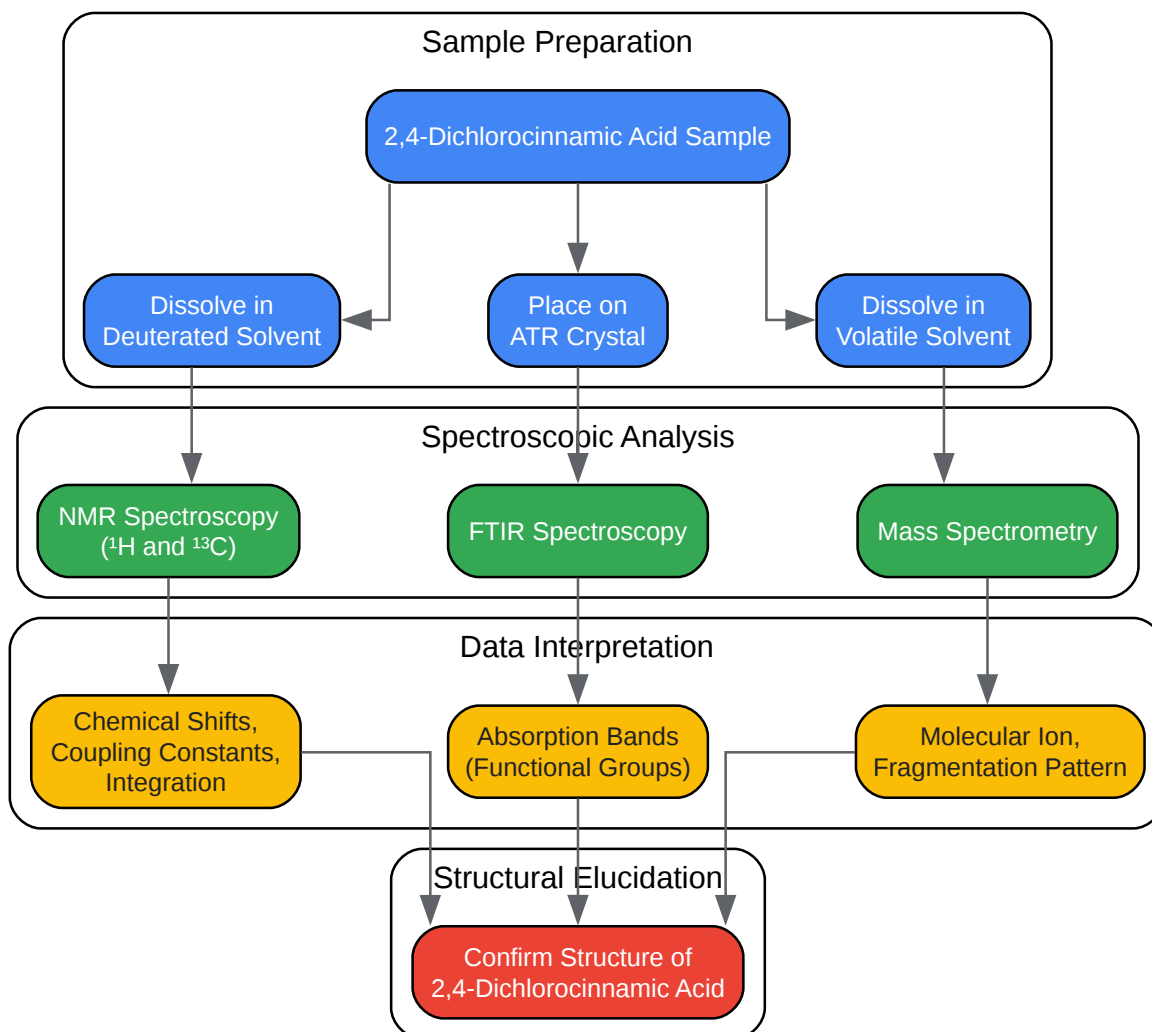
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of compound.
- Data Acquisition:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Mass range: 40-400 amu
- Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

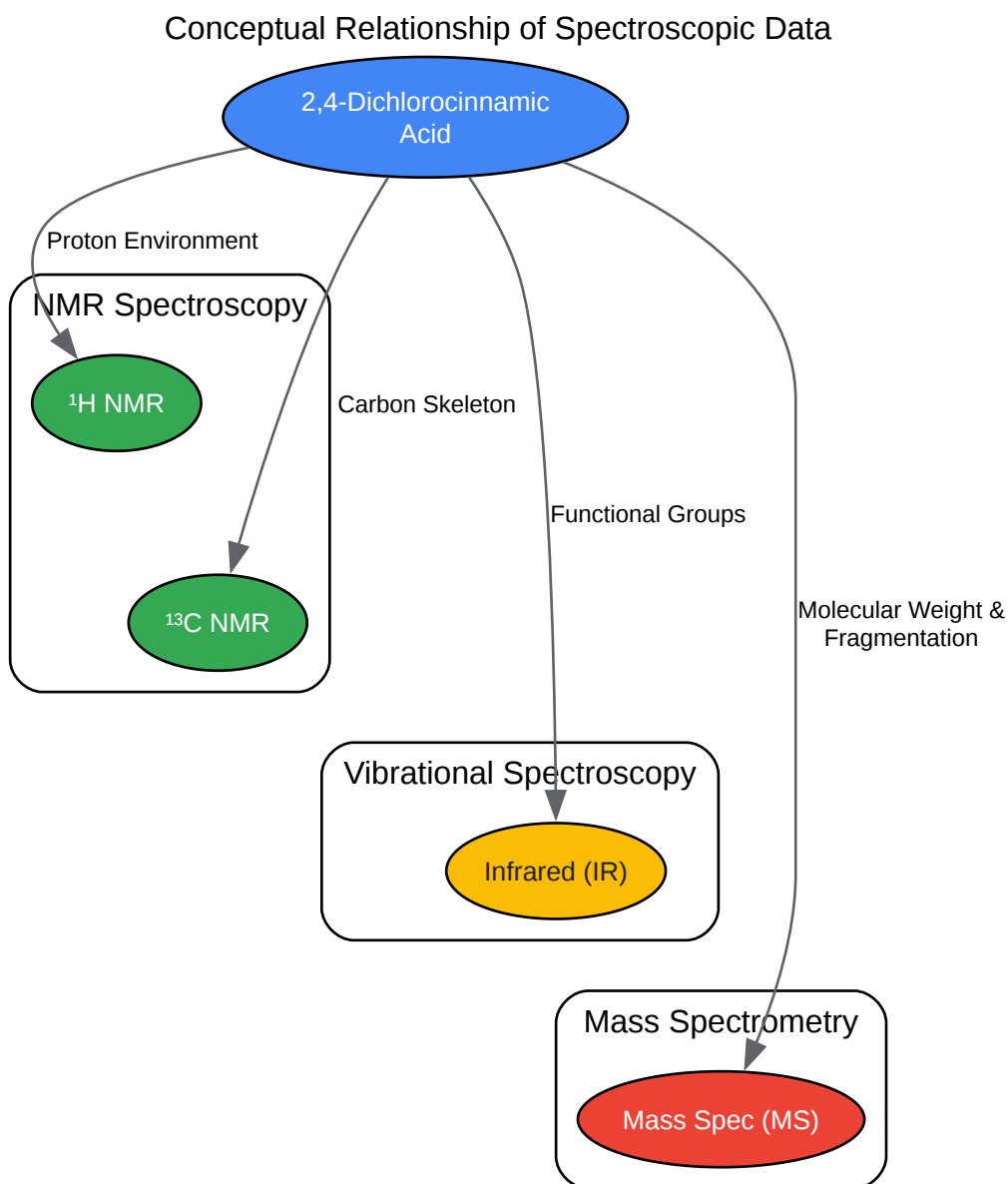
Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,4-Dichlorocinnamic acid** and the relationships between the different analytical techniques.

Workflow for Spectroscopic Analysis of 2,4-Dichlorocinnamic Acid

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Caption: Workflow for the spectroscopic analysis of **2,4-Dichlorocinnamic acid**.



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Caption: Relationship between the molecule and the information from each spectroscopic technique.

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References

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